Cas no 946367-35-7 (N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide)

N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide structure
946367-35-7 structure
商品名:N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide
CAS番号:946367-35-7
MF:C23H22N2O5
メガワット:406.431186199188
CID:5514769

N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide
    • N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide
    • インチ: 1S/C23H22N2O5/c1-28-18-7-3-8-19(29-2)21(18)22(26)24-16-10-11-17-15(14-16)6-4-12-25(17)23(27)20-9-5-13-30-20/h3,5,7-11,13-14H,4,6,12H2,1-2H3,(H,24,26)
    • InChIKey: XRJAUBVQBLHQAV-UHFFFAOYSA-N
    • ほほえんだ: C(NC1C=CC2=C(C=1)CCCN2C(C1=CC=CO1)=O)(=O)C1=C(OC)C=CC=C1OC

N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2040-0106-20mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide
946367-35-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2040-0106-30mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide
946367-35-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2040-0106-10μmol
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide
946367-35-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2040-0106-25mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide
946367-35-7 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2040-0106-20μmol
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide
946367-35-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2040-0106-2mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide
946367-35-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2040-0106-5mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide
946367-35-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2040-0106-1mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide
946367-35-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2040-0106-40mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide
946367-35-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2040-0106-50mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide
946367-35-7 90%+
50mg
$160.0 2023-05-17

N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide 関連文献

N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamideに関する追加情報

Introduction to N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide (CAS No: 946367-35-7)

N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 946367-35-7, represents a convergence of quinoline derivatives and benzamide functionalities, making it a promising candidate for further exploration in medicinal chemistry. The structural motif of this molecule incorporates a furan-2-carbonyl group, which is known for its ability to participate in various chemical transformations and biological interactions. The presence of a tetrahydroquinoline scaffold further enhances its potential as a pharmacophore, offering opportunities for modulating biological pathways and developing novel therapeutic agents.

The compound’s molecular structure is characterized by a rigid heterocyclic core, which is essential for its stability and reactivity. The benzamide moiety at the 2,6-dimethoxy position introduces polar functional groups that can interact with biological targets, while the tetrahydroquinoline ring provides a scaffold for further derivatization. This combination of structural features makes N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide an intriguing subject for synthetic chemists and pharmacologists alike.

In recent years, there has been growing interest in quinoline derivatives due to their broad spectrum of biological activities. Quinolines have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The tetrahydroquinoline variant of this class of compounds has shown particular promise in preclinical studies as a scaffold for developing small-molecule inhibitors targeting various enzymes and receptors involved in disease pathways. The incorporation of the furan-2-carbonyl group into the molecular structure of this compound adds an additional layer of complexity and functionality, which could enhance its binding affinity and selectivity towards specific biological targets.

The benzamide moiety is another key feature of this compound that contributes to its potential as a therapeutic agent. Benzamides are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The 2,6-dimethoxy substitution pattern on the benzamide group further fine-tunes its pharmacological properties by enhancing solubility and metabolic stability. This makes N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide a versatile molecule that could be explored for multiple therapeutic applications.

Recent advancements in computational chemistry and molecular modeling have facilitated the design and optimization of such complex molecules. These tools have enabled researchers to predict the binding modes of N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide to various biological targets with high accuracy. This has accelerated the process of identifying lead compounds for drug development and has reduced the time required for experimental validation. The integration of these computational methods with traditional synthetic approaches has opened up new avenues for exploring the therapeutic potential of this compound.

The synthesis of N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide involves multiple steps that require careful optimization to ensure high yield and purity. The key synthetic steps include the formation of the tetrahydroquinoline ring through cyclization reactions followed by functionalization at the 6-position with the benzamide moiety. The introduction of the furan-2-carbonyl group typically involves condensation reactions with appropriate precursors under controlled conditions. Each step must be meticulously monitored to avoid side reactions that could compromise the integrity of the final product.

In addition to its synthetic challenges, N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide presents opportunities for further derivatization to explore its full pharmacological potential. Researchers can modify various functional groups within the molecule to alter its biological activities or improve its pharmacokinetic properties. For instance,the substitution pattern on the benzamide group can be modified to enhance solubility or metabolic stability,while changes in the tetrahydroquinoline ring can fine-tune binding interactions with biological targets.

The growing body of evidence supporting the therapeutic potential of quinoline derivatives has spurred interest in exploring new analogs like N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide。 Preclinical studies have demonstrated that similar compounds exhibit promising activities against various diseases,including cancer,inflammation,and neurodegenerative disorders。 These findings have encouraged researchers to investigate additional derivatives with improved efficacy and safety profiles。

The development of novel therapeutic agents requires not only innovative chemical synthesis but also rigorous biological evaluation。 N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide represents an exciting opportunity to contribute to this effort。 Its unique structural features make it a versatile scaffold for designing molecules with tailored biological activities。 As research progresses,this compound is expected to play a significant role in advancing our understanding of disease mechanisms and developing new treatments。

In conclusion,N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide (CAS No: 946367—35—7) is a structurally complex organic compound with significant potential in pharmaceutical chemistry。 Its unique combination of functional groups makes it an attractive candidate for further exploration as a therapeutic agent。 Recent advancements in synthetic methods and computational biology have provided powerful tools for optimizing its design and evaluating its biological activities。 As research continues to uncover new applications for this compound,it is likely to become an important tool in drug development efforts aimed at addressing various diseases。

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